molecular formula C16H16N2O5S B14165410 4-{[5-(Ethoxycarbonyl)-4-phenyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid CAS No. 438231-20-0

4-{[5-(Ethoxycarbonyl)-4-phenyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid

Cat. No.: B14165410
CAS No.: 438231-20-0
M. Wt: 348.4 g/mol
InChI Key: XMVLMFKQNDVPIW-UHFFFAOYSA-N
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Description

4-{[5-(Ethoxycarbonyl)-4-phenyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid is a complex organic compound with the molecular formula C16H18N2O4S. This compound is notable for its thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities and are used in various fields of scientific research .

Preparation Methods

The synthesis of 4-{[5-(Ethoxycarbonyl)-4-phenyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring followed by the introduction of the ethoxycarbonyl and phenyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield. Industrial production methods may involve optimizing these conditions to scale up the synthesis while maintaining purity and efficiency .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles.

Scientific Research Applications

4-{[5-(Ethoxycarbonyl)-4-phenyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[5-(Ethoxycarbonyl)-4-phenyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity and electron distribution allow it to interact with biological molecules, potentially inhibiting enzymes or binding to receptors. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar compounds to 4-{[5-(Ethoxycarbonyl)-4-phenyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid include other thiazole derivatives like sulfathiazole, ritonavir, abafungin, bleomycin, and tiazofurin. These compounds share the thiazole ring structure but differ in their substituents, leading to unique biological activities and applications. For example, sulfathiazole is an antimicrobial drug, while ritonavir is an antiretroviral drug .

Properties

CAS No.

438231-20-0

Molecular Formula

C16H16N2O5S

Molecular Weight

348.4 g/mol

IUPAC Name

4-[(5-ethoxycarbonyl-4-phenyl-1,3-thiazol-2-yl)amino]-4-oxobutanoic acid

InChI

InChI=1S/C16H16N2O5S/c1-2-23-15(22)14-13(10-6-4-3-5-7-10)18-16(24-14)17-11(19)8-9-12(20)21/h3-7H,2,8-9H2,1H3,(H,20,21)(H,17,18,19)

InChI Key

XMVLMFKQNDVPIW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CCC(=O)O)C2=CC=CC=C2

Origin of Product

United States

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